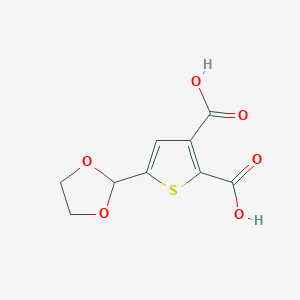
3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one is a chemical compound that is widely used in scientific research. It is also known as OTBDIFF or Oxcarbazepine-D4. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Structural and Theoretical Insights
The molecular structure of 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one derivatives has been studied using various techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computations. The studies focus on geometric parameters, electronic properties, and thermodynamic properties to provide deep insights into their structural and electronic configurations. Additionally, DFT calculations and molecular electrostatic potential (MEP) surface maps have been used for a detailed understanding of the chemical reactivity and potential energy surfaces of these compounds (Tanrıkulu Yılmaz et al., 2020).
Tautomerism and Resonance Studies
Keto-Enol Tautomerism Investigations
The phenomena of keto-enol tautomerism in isobenzofuran-1(3H)-one derivatives have been explored through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The studies emphasize the stability and existence of these tautomers in different physical states and how they are influenced by factors like solvent, temperature, and physical state (Pires et al., 2016).
Intermolecular Hydrogen Bonding in Enol Forms
Research on intermolecular hydrogen bonding, particularly in the enol forms of β-diketones, is significant. The presence of resonance-assisted hydrogen bonds (RAHBs) and their impact on the structural stability and electronic delocalization has been deeply analyzed using both theoretical and experimental methods. This research provides a comprehensive understanding of the energy stabilization due to RAHBs in the crystal packing of these molecules (Franca et al., 2016).
Synthetic Methodologies and Applications
Divergent Synthesis Approaches
New synthetic methodologies for isobenzofuran-1(3H)-one derivatives have been developed, showcasing the versatility of these compounds in organic synthesis. These methods involve reactions with various reagents, offering a pathway to a diverse range of structurally unique derivatives, which can be further utilized in different chemical transformations (Du et al., 2022).
Biological Activities and Drug Discovery
Cytotoxic Activity and Drug Design
A series of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones have been synthesized and screened for cytotoxic activity against leukemia cancer cell lines. This research is significant for drug discovery and development, especially in identifying new therapeutic agents for cancer treatment. The study also involves computational predictions of pharmacokinetics and drug-likeness properties, providing a comprehensive approach to drug design (Maia et al., 2016).
Propriétés
IUPAC Name |
3-[2-(3-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-5-4-6-12(9-11)15(18)10-16-13-7-2-3-8-14(13)17(19)20-16/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEPYNXQNCHVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454852.png)


![(2Z)-2-[3-(4-Bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B2454855.png)
![2-(3-Methoxyphenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2454857.png)
![6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2454858.png)
![6-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2454861.png)
![N-[2-(5-Hydroxypyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2454865.png)

![N-(3-hydroxypyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2454868.png)

![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/no-structure.png)
![5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2454873.png)
